Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
CAS No.: 91920-52-4
Cat. No.: VC2173124
Molecular Formula: C10H11ClFNO3
Molecular Weight: 247.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91920-52-4 |
|---|---|
| Molecular Formula | C10H11ClFNO3 |
| Molecular Weight | 247.65 g/mol |
| IUPAC Name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate |
| Standard InChI | InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 |
| Standard InChI Key | PCLVVRBCFCKYLX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl |
| Canonical SMILES | CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl |
Introduction
Chemical Identity and Physical Properties
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is an aromatic compound containing several functional groups including an amine, halogen substituents, and an ethyl ester. Its chemical identity is defined by the following properties:
| Property | Value |
|---|---|
| CAS Number | 91920-52-4 |
| Molecular Formula | C₁₀H₁₁ClFNO₃ |
| Molecular Weight | 247.65 g/mol |
| Melting Point | 76-80°C |
| Storage Condition | 2-8°C |
The chemical structure features a benzene ring with multiple substituents: an amino group at position 5, a chlorine atom at position 2, and a fluorine atom at position 4. Additionally, it contains a phenoxy acetate moiety with an ethyl ester group . This combination of functional groups contributes to the compound's chemical reactivity and its utility in various synthetic applications.
The presence of halogen atoms (chlorine and fluorine) on the aromatic ring enhances the compound's stability while providing sites for potential chemical modifications. The amino group serves as a nucleophilic center that can participate in various reactions, making this compound versatile for further functionalization in synthetic pathways.
Applications in Pharmaceutical Development
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate has significant applications primarily in the pharmaceutical industry. The compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) .
Role as a Synthetic Intermediate
The compound plays a crucial role in the development of drugs targeting specific therapeutic areas. Its importance stems from the reactive functional groups that allow for diverse chemical transformations. These modifications enable the construction of complex molecular structures required for pharmaceutical applications .
The amino group provides a site for various reactions including acylation, sulfonamide formation, and coupling reactions. The phenoxy acetate moiety can undergo hydrolysis to yield the corresponding acid, which can be further modified for the synthesis of more complex structures. These chemical possibilities make the compound a versatile building block in medicinal chemistry.
Therapeutic Applications
Compounds synthesized using ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate as an intermediate are particularly notable in the creation of potential antibacterial or antifungal agents . The presence of halogens (chlorine and fluorine) often enhances the biological activity and pharmacokinetic properties of the final drug molecules.
Research and development activities utilize this compound to discover new medicinal compounds with improved efficacy, safety profiles, and pharmacokinetic properties. The structural features of the compound contribute to the development of drugs with specific targeting capabilities and enhanced therapeutic outcomes.
| Size (g) | Availability | Price |
|---|---|---|
| 0.250 | 10-20 days | $2,549.95 |
The relatively high price and limited availability suggest that this compound is primarily used in specialized research and development activities rather than large-scale industrial applications . The extended delivery time also indicates that it may be synthesized upon order rather than kept in stock by suppliers.
Structural Comparison with Related Compounds
Several compounds share structural similarities with ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, including:
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
This related compound (CAS: 1442471-26-2) has a molecular weight of 276.10 g/mol and formula C₁₀H₁₁BrFNO₂ . The key difference is the presence of a bromo group instead of chloro and the absence of the oxygen linker (phenoxy vs. phenyl). This structural variation would impact the compound's reactivity, particularly in coupling reactions where the nature of the halogen can significantly affect reaction rates and conditions.
Analytical Characterization
While specific analytical data for ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is limited in the provided search results, standard analytical methods for similar compounds typically include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structural confirmation. For similar compounds, ¹H NMR spectra typically show characteristic signals for:
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The ethyl ester group (a quartet for -CH₂- and a triplet for -CH₃)
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Aromatic protons with specific coupling patterns influenced by the halogen substituents
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The amino group protons (typically a broad singlet)
Infrared (IR) spectroscopy would reveal characteristic absorptions for:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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C=O stretching of the ester group (approximately 1730-1750 cm⁻¹)
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C-F and C-Cl stretching vibrations
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Aromatic C=C stretching vibrations
Mass Spectrometry
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns. Similar halogenated compounds show characteristic isotope patterns due to the natural isotope distribution of chlorine (³⁵Cl/³⁷Cl), which aids in structural confirmation.
Research Status and Future Directions
The current research on ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate appears to be primarily focused on its utility as a synthetic intermediate rather than as a final product with direct applications. Future research directions may include:
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Development of more efficient synthetic routes to produce the compound with higher yields and purity
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Exploration of its use in the synthesis of novel pharmaceutical candidates
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Investigation of structure-activity relationships of derivatives to enhance desired biological properties
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Study of catalytic methods for selective functionalization of the amino group for diverse applications
The compound's potential in organic synthesis extends beyond pharmaceutical applications to possibly include materials science, where functionalized aromatic compounds play important roles in the development of specialty materials with tailored properties.
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